molecular formula C9H8O2 B074391 Furan, 2,2'-methylenebis- CAS No. 1197-40-6

Furan, 2,2'-methylenebis-

Cat. No.: B074391
CAS No.: 1197-40-6
M. Wt: 148.16 g/mol
InChI Key: YHGNXEIQSHICNK-UHFFFAOYSA-N
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Description

Furan, 2,2’-methylenebis- is an organic compound with the molecular formula C₉H₈O₂. It is also known by other names such as Di-α-furylmethane, 2-Furfurylfuran, and 2,2’-Difurylmethane . This compound is characterized by the presence of two furan rings connected by a methylene bridge. Furan derivatives are known for their aromatic properties and are widely used in various chemical applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

Furan, 2,2’-methylenebis- can be synthesized through several methods. One common method involves the reaction of furfuryl alcohol with formaldehyde in the presence of an acid catalyst. The reaction typically occurs under mild conditions, with temperatures ranging from 60°C to 80°C . Another method involves the acid-catalyzed polymerization of furan, which can be controlled to yield the desired bis-furan product .

Industrial Production Methods

In industrial settings, the production of furan, 2,2’-methylenebis- often involves the use of high-performance liquid chromatography (HPLC) for purification. The mobile phase in HPLC typically contains acetonitrile, water, and phosphoric acid . This method ensures the high purity of the compound, which is essential for its various applications.

Chemical Reactions Analysis

Types of Reactions

Furan, 2,2’-methylenebis- undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted furans, alcohols, and carboxylic acids. The specific products depend on the reaction conditions and the reagents used .

Scientific Research Applications

Furan, 2,2’-methylenebis- has a wide range of applications in scientific research:

Comparison with Similar Compounds

Similar Compounds

  • 2-Furfurylfuran
  • 2,2’-Difurylmethane
  • 2,2’-Methylenebisfuran
  • Di(furan-2-yl)methane

Uniqueness

Furan, 2,2’-methylenebis- is unique due to its specific structure, which includes two furan rings connected by a methylene bridge. This structure imparts distinct chemical properties, such as enhanced stability and reactivity, compared to other furan derivatives . The presence of the methylene bridge also allows for unique substitution patterns and reactivity profiles, making it a valuable compound in various chemical applications.

Properties

IUPAC Name

2-(furan-2-ylmethyl)furan
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c1-3-8(10-5-1)7-9-4-2-6-11-9/h1-6H,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YHGNXEIQSHICNK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)CC2=CC=CO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2075182
Record name Furan, 2,2'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075182
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid, Colourless clear liquid; Rich roasted aroma
Record name Di-2-furanylmethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name di-2-Furylmethane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2081/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Boiling Point

194.00 to 195.00 °C. @ 760.00 mm Hg
Record name Di-2-furanylmethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble to insoluble in water, Soluble (in ethanol)
Record name di-2-Furylmethane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2081/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.097-1.103 (20°)
Record name di-2-Furylmethane
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/2081/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

1197-40-6
Record name 2,2′-Methylenedifuran
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1197-40-6
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Record name 2,2'-Methylenebisfuran
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Furan, 2,2'-methylenebis-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2075182
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Record name 2,2-methylenebisfuran
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.013.478
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Record name 2-(2-FURFURYL)FURAN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/C79T9U9658
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Record name Di-2-furanylmethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

-26 °C
Record name Di-2-furanylmethane
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032947
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

A: The research paper by [] focuses on identifying the volatile oil components of Arisaema erubescens using GC-MS. Furan, 2,2'-methylenebis- is one of the identified compounds, representing 2.8% of the total volatile oil content. While the study primarily focuses on compositional analysis, the presence of Furan, 2,2'-methylenebis- contributes to the overall chemical profile of the plant. Further research is needed to explore the specific biological activity and potential applications of this compound within the context of Arisaema erubescens.

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